molecular formula C11H9F3N2O4 B2785454 2-Amino-2-(4-cyanophenyl)acetic acid CAS No. 253797-03-4

2-Amino-2-(4-cyanophenyl)acetic acid

Cat. No.: B2785454
CAS No.: 253797-03-4
M. Wt: 290.198
InChI Key: WXOWJPVNYFANAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(4-cyanophenyl)acetic acid is an organic compound with the molecular formula C9H8N2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a cyano group at the para position and an amino group at the alpha position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-cyanophenyl)acetic acid typically involves the reaction of 4-cyanobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a Strecker synthesis pathway, where the aldehyde group of 4-cyanobenzaldehyde reacts with glycine to form an imine intermediate. This intermediate is then hydrolyzed to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-cyanophenyl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4-cyanophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-cyanophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can act as a ligand, forming complexes with metal ions, or as a substrate for enzymatic reactions. Its effects are mediated through the modulation of biochemical pathways, including those involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

2-Amino-2-(4-cyanophenyl)acetic acid can be compared with other similar compounds such as:

    4-Cyanophenylacetic acid: Lacks the amino group

Properties

IUPAC Name

2-amino-2-(4-cyanophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4,8H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWFFRSGXGEFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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